Nsc 23766
Overview
Mechanism of Action
Target of Action
NSC 23766, also known as N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine, is a selective inhibitor of Rac1 . Rac1 is a member of the Rho family of small GTPases, which are involved in various cellular functions, including cell growth, cytoskeletal reorganization, and cell migration .
Mode of Action
This compound prevents Rac1 activation by blocking the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), TrioN and Tiam1 . This inhibition occurs without affecting the activation of other Rho GTPases, such as Cdc42 or RhoA .
Biochemical Pathways
By inhibiting Rac1, this compound affects various biochemical pathways. For instance, it can lead to the disruption of actin cytoskeleton organization and cell migration, which are regulated by Rac1 . Moreover, it can induce apoptosis and cause G1 cell cycle arrest in vitro .
Pharmacokinetics
It is noted that the compound is cell-permeable , suggesting that it can cross cell membranes and reach its intracellular targets. This property is crucial for its bioavailability.
Result of Action
The inhibition of Rac1 by this compound has several cellular effects. It can reverse tumor cell phenotypes in prostate cancer cells . It also inhibits mammary carcinoma cell invasion in vitro . In human skin microvascular endothelial cells, this compound can reduce transendothelial resistance and induce gap formation .
Biochemical Analysis
Biochemical Properties
N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the small monomeric GTPase, RAC1 (Ras-related C3 botulinum toxin substrate 1), where it acts as an inhibitor . This interaction is significant as RAC1 is involved in cellular processes such as cell migration, growth, and cytoskeletal organization.
Cellular Effects
The effects of N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting RAC1, this compound can alter cell migration and growth, which are critical for processes such as wound healing and cancer metastasis .
Molecular Mechanism
At the molecular level, N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine exerts its effects through specific binding interactions with biomolecules. It binds to RAC1, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to changes in gene expression and cellular behavior, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine can vary over time. Studies have shown that the compound is relatively stable, but its activity can degrade over extended periods. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine vary with different dosages in animal models. At lower doses, it can effectively inhibit RAC1 without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s benefits are outweighed by its potential harm .
Metabolic Pathways
N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability. These interactions can affect metabolic flux and metabolite levels, further influencing cellular function and behavior .
Transport and Distribution
Within cells and tissues, N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine is essential for its function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nsc 23766 involves multiple steps. The process typically starts with the preparation of the quinoline and pyrimidine intermediates, followed by their coupling under specific reaction conditions. The key steps include:
Preparation of Quinoline Intermediate: This involves the reaction of 2-methylquinoline with appropriate reagents to introduce the amino groups at positions 4 and 6.
Preparation of Pyrimidine Intermediate: This involves the synthesis of 6-methyl-4-pyrimidinyl intermediate, which is then functionalized with the diethylamino group.
Coupling Reaction: The quinoline and pyrimidine intermediates are coupled using a suitable coupling agent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key considerations include optimizing reaction conditions, ensuring high yield and purity, and implementing efficient purification techniques. Common methods include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nsc 23766 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Nsc 23766 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another 4-aminoquinoline compound with anti-malarial properties.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases.
Amodiaquine: A 4-aminoquinoline derivative with anti-malarial activity.
Uniqueness
Nsc 23766 is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research .
Properties
IUPAC Name |
6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N7/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFBCZWQLILOJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880021 | |
Record name | NSC 23766 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733767-34-5 | |
Record name | NSC 23766 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733767345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 23766 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-[2-[[4-(Diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methyl-4,6-quinolinediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGM7SKV2JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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